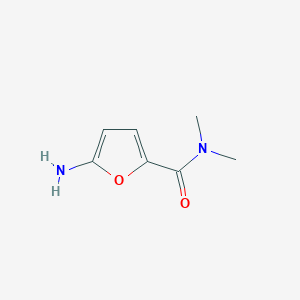
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose: is an intermediary compound, serving as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds. It is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a monosaccharide. The molecular formula of this compound is C14H27ClO5Si , and it has a molecular weight of 338.90 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes protection and chlorination reactions. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group, and the isopropylidene group is used to protect the diol functionality. The chlorination step introduces the chlorine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Protection and Deprotection Reactions: The TBDMS and isopropylidene groups can be selectively removed under specific conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Deprotection Reagents: Fluoride ions (e.g., TBAF) are commonly used to remove the TBDMS group, while acidic conditions (e.g., acetic acid) are used to remove the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the compound .
科学的研究の応用
Chemistry: In chemistry, 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized derivatives.
Biology and Medicine: The compound is crucial in the synthesis of antiviral and antitumor agents. Its derivatives have shown potential in inhibiting viral replication and tumor growth, making it a valuable compound in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its protected form allows for selective functionalization, which is essential in the design of drug candidates.
作用機序
The mechanism of action of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is primarily related to its role as a protected intermediate. The TBDMS and isopropylidene groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. Upon deprotection, the free hydroxyl groups can participate in various biochemical reactions, including phosphorylation and glycosylation.
類似化合物との比較
- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-b-D-ribofuranosyl chloride
- 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-lyxofuranose
- 2,3-O-Isopropylidene-D-ribono-1,4-lactone
Uniqueness: The uniqueness of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose lies in its specific protection groups and the position of the chlorine atom. These features make it a versatile intermediate for the synthesis of various derivatives, particularly in the development of antiviral and antitumor agents .
特性
分子式 |
C14H27ClO5Si |
|---|---|
分子量 |
338.90 g/mol |
IUPAC名 |
(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chloro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C14H27ClO5Si/c1-12(2,3)21(6,7)17-8-9-10-11(14(15,16)18-9)20-13(4,5)19-10/h9-11,16H,8H2,1-7H3/t9-,10-,11-,14+/m1/s1 |
InChIキー |
WYAJBBCRVPRQGT-BIAAXOCRSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC1(OC2C(OC(C2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


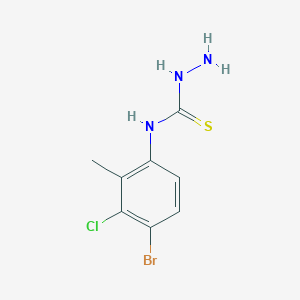
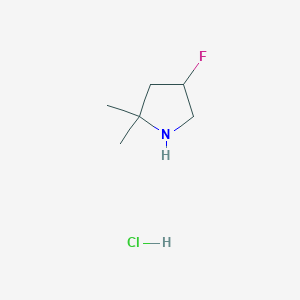

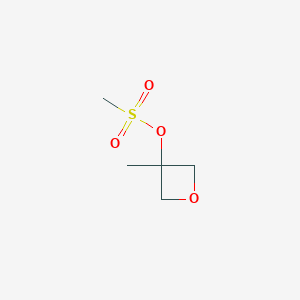
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
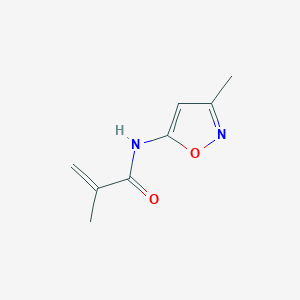
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
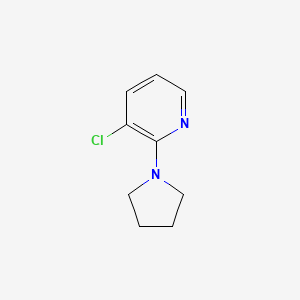

![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)

